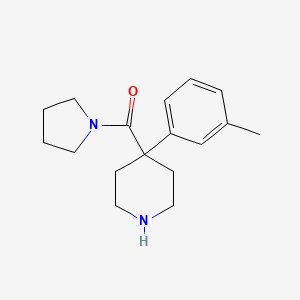

1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

83863-46-1 |

|---|---|

Molecular Formula |

C17H24N2O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

[4-(3-methylphenyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C17H24N2O/c1-14-5-4-6-15(13-14)17(7-9-18-10-8-17)16(20)19-11-2-3-12-19/h4-6,13,18H,2-3,7-12H2,1H3 |

InChI Key |

IXSJBJNKASGMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNCC2)C(=O)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide or Coupling Reagents

A common approach involves coupling the amine and carboxylic acid components using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) or DIPEA (N,N-diisopropylethylamine) to facilitate the reaction and suppress side reactions.

- Reaction Conditions: Typically performed in solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

- Yields: High yields (often >80%) are reported for similar amide formations involving piperidine and pyrrolidine derivatives.

- Purification: The product is purified by column chromatography or recrystallization.

Use of Activated Esters or Acid Chlorides

Alternatively, the pyrrolidine carboxylic acid can be converted into an acid chloride or an activated ester (e.g., NHS ester) before reaction with the piperidyl amine.

- Acid Chloride Formation: Using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Coupling: The acid chloride is then reacted with the amine in the presence of a base such as triethylamine.

- Advantages: This method often provides faster reaction rates and cleaner products.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-(m-Tolyl)-4-piperidyl amine + Pyrrolidine carboxylic acid + EDC/HOBt, DIPEA, DCM, RT | 85-90 | Standard amide coupling, mild conditions |

| 2 | Pyrrolidine acid chloride + 4-(m-Tolyl)-4-piperidyl amine, TEA, DCM, 0-25°C | 80-88 | Acid chloride method, faster reaction |

| 3 | Ti(O-iPr)4 + Et2Zn + EtMgBr catalyzed carbocyclization of allyl-propargyl amine precursors | 50-70 | Metal-catalyzed ring formation, regioselective |

Research Findings and Analysis

- The amide bond formation between the piperidyl amine and pyrrolidine carboxylic acid is the most straightforward and widely used method, offering high yields and operational simplicity.

- Metal-catalyzed carbocyclization methods provide an innovative route to construct the pyrrolidine ring with substituents but require more complex starting materials and catalysts.

- The choice of method depends on the availability of starting materials, desired purity, scale, and cost considerations.

- Purification and analysis by reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for this compound, with MS-compatible modifications available (e.g., replacing phosphoric acid with formic acid) for analytical purposes.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

- HPLC Separation: 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine can be analyzed using reverse phase (RP) HPLC with specific conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . Newcrom R1 columns, which have low silanol activity, are suitable for this separation . Smaller particle columns with a size of 3µm are available for UPLC applications . The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Cosmetic Applications: Studies show that cosmetics with either natural or synthetic components are used in different forms to enhance beauty . Experimental design techniques can be used to optimize the formulation development process to develop stable, safe, and effective cosmetic products . Polymers represent the second largest class of ingredients in cosmetics and personal care products, used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, skin-feel beneficial agents, and antimicrobials . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .

Mechanism of Action

The mechanism by which 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several piperidine-pyrrolidine derivatives, differing primarily in substituents on the aromatic ring or additional functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

*Calculated based on molecular formula C₁₉H₂₄N₂O.

Key Observations:

- Substituent Effects: The m-tolyl group in the target compound introduces moderate hydrophobicity and steric bulk compared to electron-withdrawing groups like CF₃ or halogens (Br, F) in analogues . This may enhance membrane permeability but reduce binding affinity to polar active sites.

- Functional Group Impact: The carboxylic acid group in the RBP4 antagonist increases polarity and hydrogen-bonding capacity, making it suitable for interactions with charged residues in proteins. This contrasts with the non-functionalized pyrrolidine in the target compound.

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

- Melting Points : Halogenated or trifluoromethyl-substituted compounds (e.g., ) typically exhibit higher melting points due to stronger intermolecular forces, whereas m-tolyl derivatives may have lower thermal stability .

- Solubility : The target compound’s low solubility aligns with its hydrophobic m-tolyl group, contrasting with carboxylic acid-containing analogues (e.g., ), which show improved aqueous solubility .

Biological Activity

1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine, with the chemical formula C17H24N2O and CAS number 83863-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C17H24N2O

- Molecular Weight : 272.392 g/mol

- InChI Key : IXSJBJNKASGMLL-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of various pyrrolidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- HepG2 (liver cancer)

- SK-LU-1 (lung cancer)

- MCF-7 (breast cancer)

In a study evaluating Mannich bases, derivatives similar to this compound showed varying degrees of cytotoxicity, with some exhibiting IC50 values lower than 2 μg/mL against the MCF-7 cell line .

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. Studies on related piperidine derivatives indicate that they may act as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission and have implications in treating conditions like depression and addiction .

Synthesis and Analytical Methods

The synthesis of this compound can be performed using various methodologies, typically involving reaction conditions that favor the formation of the desired pyrrolidine ring. Liquid chromatography methods, such as reverse phase high-performance liquid chromatography (RP-HPLC), have been employed to analyze and purify this compound effectively .

Case Studies and Research Findings

A selection of research findings relevant to the biological activity of this compound includes:

Q & A

Basic: What are the standard synthetic routes for 1-((4-(m-Tolyl)-4-piperidyl)carbonyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling a piperidine derivative with a pyrrolidine carbonyl group. A common approach is to use a two-step process:

Intermediate Preparation : React 4-(m-Tolyl)piperidine with a carbonylating agent (e.g., phosgene or carbonyl diimidazole) to form the 4-(m-Tolyl)-4-piperidyl carbonyl intermediate.

Pyrrolidine Conjugation : Perform nucleophilic acyl substitution using pyrrolidine under anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine .

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC. Higher yields (≥90%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperidine to pyrrolidine) and maintaining temperatures between 0–5°C during coupling .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolves 3D conformation, bond angles, and torsion angles. Requires single crystals grown via slow evaporation in ethanol/water mixtures .

- NMR Spectroscopy :

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR or X-ray) when confirming the compound’s structure?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling software). Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .

- Crystallographic Refinement : If X-ray data conflicts with expected geometry (e.g., bond lengths), re-examine disorder modeling or thermal parameters. Use software like SHELXL for refinement .

- Alternative Techniques : Employ mass spectrometry (HRMS) to confirm molecular weight and elemental composition. Discrepancies in mass/charge ratios may indicate impurities or tautomeric forms .

Advanced: What strategies are effective in improving the solubility and stability of this compound during in vitro assays?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility. Pre-screen solvents via dynamic light scattering (DLS) to avoid aggregation .

- pH Adjustment : For ionizable groups (e.g., piperidine), buffer solutions (pH 7.4 PBS) improve stability. Monitor degradation via HPLC over 24–72 hours .

- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose or mannitol) for long-term storage. Reconstitute in assay buffers immediately before use .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Category D).

- Storage : Keep in amber glass vials under argon at –20°C to prevent hydrolysis .

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s pharmacological activity?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases). Validate with in vitro binding assays .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability in lipid bilayers or aqueous environments. Correlate with experimental LogP values .

- SAR Analysis : Compare with analogs (e.g., 4-phenylpiperidine derivatives) to identify critical substituents for activity. Use QSAR models to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.